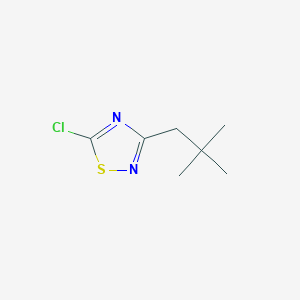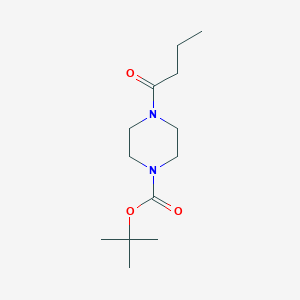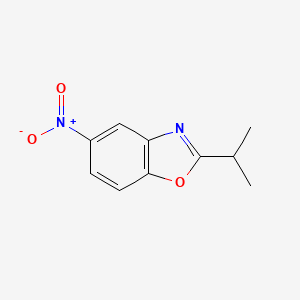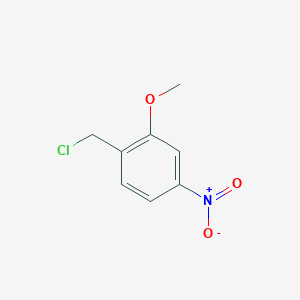
5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole (5-Cl-3-DMPT) is a compound in the thiadiazole family of compounds, which are known for their diverse biological activities. 5-Cl-3-DMPT has been studied for its potential as a therapeutic agent, and has been found to have various applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole has been studied for its potential as a therapeutic agent, and has been found to have various applications in the fields of biochemistry, physiology, and pharmacology. It has been investigated for its ability to inhibit the growth of cancer cells, and has been shown to have anti-inflammatory and antioxidant properties. Additionally, 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole has been studied as a potential treatment for various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole is still unclear, however it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have beneficial effects on cognitive performance and memory. 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole has also been shown to have anti-inflammatory and antioxidant properties, which may be due to its ability to interact with various receptors and enzymes in the body.
Biochemical and Physiological Effects
5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, improve cognitive performance and memory, and reduce oxidative stress. Additionally, it has been shown to have anti-tumor effects, and has been studied for its potential to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole in laboratory experiments is its low toxicity. It has been found to be safe and well-tolerated in animal models, and has a low potential for side effects. Additionally, it is relatively easy to synthesize, and can be produced in a short amount of time. However, there are some limitations to using 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole in laboratory experiments. It is not very stable, and can easily degrade in the presence of light or air. Additionally, its effects on humans are still not well understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
Due to its potential therapeutic applications, there are many potential future directions for 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole. Further research is needed to investigate its effects on humans, and to determine its safety and efficacy as a therapeutic agent. Additionally, further research is needed to investigate its potential to inhibit the growth of cancer cells, and to determine its mechanism of action. Finally, further research is needed to investigate its potential to be used as an antioxidant, anti-inflammatory, and cognitive enhancer.
Métodos De Síntesis
5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole can be synthesized from the reaction of 2,2-dimethylpropionyl chloride and 5-chloro-1,2,4-thiadiazole, which is a two-step process. The first step is the formation of the intermediate 2,2-dimethylpropionylthiadiazole, which is then reacted with chlorine to form the final product 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at room temperature.
Propiedades
IUPAC Name |
5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S/c1-7(2,3)4-5-9-6(8)11-10-5/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCISIFYUOBFDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)

![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)


![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid](/img/structure/B6614648.png)




![4-[(4-ethynylphenyl)methyl]morpholine](/img/structure/B6614694.png)